molecular formula C8H3BrCl2F2O B14754245 1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone

1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone

Katalognummer: B14754245
Molekulargewicht: 303.91 g/mol
InChI-Schlüssel: VMWGGCRBDARKGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 6-bromo-2,3-dichlorobenzene.

    Ketone Formation: The final step involves the formation of the ethanone group, which can be achieved through various methods, including Friedel-Crafts acylation using acetyl chloride and aluminum chloride as catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Reduction Products: Corresponding alcohols.

    Oxidation Products: Carboxylic acids or other oxidized forms.

Wissenschaftliche Forschungsanwendungen

1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting receptor-mediated signaling pathways.

    Altering Cellular Processes: Influencing cellular functions such as metabolism, proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

  • 2-(6-Bromo-2,3-dichlorophenyl)-1,3-dioxolane
  • (6-Bromo-2,3-dichlorophenyl)(pyrrolidin-1-yl)methanone
  • (6-Bromo-2,3-dichlorophenyl)boronic acid

Uniqueness: 1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties

Eigenschaften

Molekularformel

C8H3BrCl2F2O

Molekulargewicht

303.91 g/mol

IUPAC-Name

1-(6-bromo-2,3-dichlorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H3BrCl2F2O/c9-3-1-2-4(10)6(11)5(3)7(14)8(12)13/h1-2,8H

InChI-Schlüssel

VMWGGCRBDARKGB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1Cl)Cl)C(=O)C(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.